molecular formula C10H14N2Si B8645212 5-(2-(Trimethylsilyl)ethynyl)pyridin-3-amine

5-(2-(Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No. B8645212
M. Wt: 190.32 g/mol
InChI Key: ZDVLCBQSRSQFHK-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

5-Bromopyridin-3-amine (0.94 g, 5.43 mmol), PdCl2(PPh3)2 (0.076 g, 0.109 mmol) and ethynyltrimethylsilane (0.64 g, 6.52 mmol) were combined in TEA (12.0 mL). After stirring for 5 min, CuI (0.010 g, 0.054 mmol) was added. The reaction mixture was flushed with N2 and stirred at RT overnight, followed by at 55° C. overnight. The reaction was filtered and the solid was washed with EtOAc (30 mL). The combined organics were concentrated in vacuo and purified by chromatography to afford 5-(2-(trimethylsilyl)ethynyl)pyridin-3-amine (0.279 g, 27% yield) as a white solid. MS (ESI) m/z: 191.1 (M+H+).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0.076 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
0.01 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.[C:9]([Si:11]([CH3:14])([CH3:13])[CH3:12])#[CH:10]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:12][Si:11]([CH3:14])([CH3:13])[C:9]#[C:10][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1 |^1:17,36|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Three
Name
TEA
Quantity
12 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0.076 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
CuI
Quantity
0.01 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with N2
STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
followed by at 55° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid was washed with EtOAc (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](C#CC=1C=C(C=NC1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.279 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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